molecular formula C19H12F4N4O2 B11201926 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11201926
M. Wt: 404.3 g/mol
InChI Key: GLPSRIVYDWFDLI-UHFFFAOYSA-N
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Description

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound featuring two oxadiazole rings Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the formation of the oxadiazole rings through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the aromatic rings .

Scientific Research Applications

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. The exact molecular mechanisms can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to its dual oxadiazole rings and the presence of both fluoro and trifluoromethyl groups.

Properties

Molecular Formula

C19H12F4N4O2

Molecular Weight

404.3 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H12F4N4O2/c1-10-5-6-12(8-14(10)20)18-26-25-16(28-18)9-15-24-17(27-29-15)11-3-2-4-13(7-11)19(21,22)23/h2-8H,9H2,1H3

InChI Key

GLPSRIVYDWFDLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)F

Origin of Product

United States

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